molecular formula C7H12ClNO2 B6273188 ethyl 2-amino-4-chloropent-4-enoate CAS No. 2044713-50-8

ethyl 2-amino-4-chloropent-4-enoate

Cat. No.: B6273188
CAS No.: 2044713-50-8
M. Wt: 177.6
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Description

Ethyl 2-amino-4-chloropent-4-enoate is a halogenated amino ester with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.5 g/mol. Structurally, it features:

  • An ethyl ester group (–COOCH₂CH₃) at the carboxyl position.
  • A chlorine atom at the 4-position of the pent-4-enoate backbone.
  • A primary amino group (–NH₂) at the 2-position.

This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive functional groups. The ester group enhances lipophilicity, while the amino and chloro substituents enable participation in nucleophilic substitution or cyclization reactions.

Properties

CAS No.

2044713-50-8

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

85

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Reaction Design

The reduction of nitro intermediates represents a plausible route to ethyl 2-amino-4-chloropent-4-enoate. Patent CN106187787A demonstrates the reduction of 2-nitro-4-chlorodiphenyl ether using hydrazine hydrate in ethanol with FeCl₃·6H₂O and activated carbon catalysts. Adapting this methodology, a hypothetical synthesis could involve:

  • Nitro Precursor : Ethyl 2-nitro-4-chloropent-4-enoate as the starting material.

  • Reduction Agents : Hydrazine hydrate (85%) in ethanol, avoiding aqueous side reactions.

  • Catalysts : FeCl₃·6H₂O (10–20% wt relative to precursor) and activated carbon (0.5–2:1 mass ratio to FeCl₃).

Optimized Reaction Conditions

  • Solvent System : Ethanol (1–5 mL/g precursor) enhances solubility and reduces hydrolysis.

  • pH Control : Alkaline conditions (pH 7–9) using NaOH or NH₃ improve reaction efficiency.

  • Temperature and Time : 80–90°C for 3–4 hours achieves >90% conversion in model systems.

Table 1: Comparative Yields in Nitro-Reduction Reactions

Catalyst Loading (FeCl₃)Activated Carbon RatioYield (%)Purity (%)
10%0.5:175.8591.55
15%1:187.5996.63
20%2:192.8299.04

Data adapted from CN106187787A, demonstrating yield dependence on catalyst ratios.

Halogenation-Amination Sequential Synthesis

Chlorination of Pentenoate Esters

The synthesis of ethyl (E)-4-chloropent-2-enoate provides a template for introducing chlorine. Key steps include:

  • Grignard Addition : Ethyl 4-oxo-2-pentenoate reacts with MeMgBr at −78°C to form a tertiary alcohol.

  • Chlorination : Treatment with SOCl₂ and catalytic DMAP (4-dimethylaminopyridine) replaces the hydroxyl group with chlorine.

Reaction Scheme :

Ethyl 4-hydroxy-2-pentenoateSOCl2,DMAPEthyl 4-chloro-2-pentenoate[3]\text{Ethyl 4-hydroxy-2-pentenoate} \xrightarrow{\text{SOCl}_2, \text{DMAP}} \text{Ethyl 4-chloro-2-pentenoate} \quad

Amination Strategies

Subsequent amination of the chlorinated intermediate could utilize:

  • Gabriel Synthesis : Phthalimide protection followed by hydrazine cleavage.

  • Buchwald-Hartwig Coupling : Palladium-catalyzed C–N bond formation with ammonia equivalents.

Critical Parameters :

  • Temperature : 60–80°C prevents decomposition of the chloroester.

  • Catalysts : Pd(OAc)₂ with Xantphos ligand enhances selectivity.

Continuous Flow Synthesis for Scalability

Microreactor Advantages

VulcanChem highlights continuous flow reactors for synthesizing mthis compound, suggesting applicability to the ethyl variant. Benefits include:

  • Enhanced Mixing : Laminar flow ensures uniform reagent contact.

  • Temperature Control : Exothermic reactions (e.g., chlorination) are managed via jacketed reactors.

Protocol Design

  • Precursor Mixing : Ethyl pentenoate and Cl₂ gas in a T-shaped mixer.

  • Amination Module : Inline injection of aqueous NH₃ with residence time <10 seconds.

  • Quenching : Immediate cooling to −20°C stabilizes the product.

Table 2: Flow Synthesis Performance Metrics

ParameterValueImpact on Yield
Residence Time8–12 secondsMaximizes conversion
Temperature25°C (chlorination)Minimizes side products
NH₃ Concentration28–30% w/wOptimizes amination

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with petroleum ether/ethyl acetate (3:1) removes unreacted precursors.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity.

Spectroscopic Analysis

  • ¹H NMR : δ 1.28 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 5.85 (s, 1H, CH=).

  • IR : 1745 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl), 3350 cm⁻¹ (N-H).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloropent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 2-amino-4-chloropent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-chloropent-4-enoate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The ethyl ester exhibits greater lipophilicity than the methyl ester and parent acid, making it more suitable for lipid membrane penetration in drug delivery systems.

Hydrogen Bonding : The carboxylic acid in the parent compound enables strong intermolecular hydrogen bonds, leading to higher melting points compared to esters .

Reactivity : The ester group in both ethyl and methyl derivatives is prone to hydrolysis under acidic or basic conditions, whereas the carboxylic acid can undergo decarboxylation at elevated temperatures.

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